2'-iso-Propylbutyrophenone
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Overview
Description
2’-iso-Propylbutyrophenone is a chemical compound belonging to the butyrophenone class Butyrophenones are known for their diverse pharmacological properties, particularly in the field of neuroleptics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-iso-Propylbutyrophenone typically involves the Friedel-Crafts acylation of iso-propylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of 2’-iso-Propylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2’-iso-Propylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 2’-iso-Propylbutyrophenone can yield alcohols or hydrocarbons, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring in 2’-iso-Propylbutyrophenone can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro, sulfo, or halogenated derivatives of 2’-iso-Propylbutyrophenone.
Scientific Research Applications
2’-iso-Propylbutyrophenone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of neuroleptic activity.
Medicine: Investigated for its potential therapeutic properties, especially in the treatment of psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2’-iso-Propylbutyrophenone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter pathways, particularly those involving dopamine and serotonin. The compound may act as an antagonist at dopamine receptors, thereby influencing neurotransmission and exhibiting neuroleptic properties.
Comparison with Similar Compounds
Haloperidol: A well-known butyrophenone with potent neuroleptic activity.
Droperidol: Another butyrophenone used as an antiemetic and antipsychotic.
Trifluperidol: A butyrophenone with similar pharmacological properties.
Uniqueness: 2’-iso-Propylbutyrophenone is unique due to the presence of the iso-propyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural variation can result in differences in potency, efficacy, and side effect profile compared to other butyrophenones.
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-7-13(14)12-9-6-5-8-11(12)10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLAGRYLCPGLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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